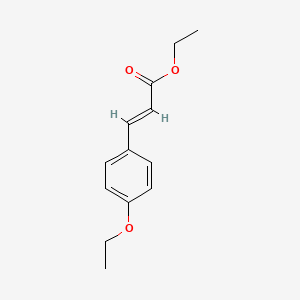

Ethyl trans-4-ethoxycinnamate

Description

General Overview of Cinnamate (B1238496) Ester Derivatives in Academic Contexts

Cinnamate esters are a class of organic compounds derived from cinnamic acid. These derivatives are characterized by the esterification of the carboxylic acid group of cinnamic acid. medcraveonline.com In academic research, cinnamate esters are widely studied due to their diverse biological activities and applications. They are known for their pleasant fragrances and are often used in the perfume and food industries. nsf.gov

Structurally, the presence of an α,β-unsaturated carbonyl group is a key feature of cinnamate esters, contributing to their reactivity and stability. The aromatic ring of the cinnamic acid backbone can be substituted with various functional groups, leading to a wide array of derivatives with distinct properties. nih.gov For instance, the introduction of electron-donating groups like methoxy (B1213986) or ethoxy can enhance their use in UV absorption applications, while electron-withdrawing groups such as nitro groups increase their electrophilicity.

Research has explored the synthesis of cinnamate esters through various methods, including Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nsf.govnih.gov Enzymatic synthesis using lipases has also been investigated as a more environmentally friendly approach. medcraveonline.com The diverse biological activities of cinnamate esters, such as anti-inflammatory, antimicrobial, and antiprotozoal properties, have made them a subject of significant interest in medicinal chemistry. nih.govtandfonline.com

Rationale and Significance of Research on Ethyl trans-4-ethoxycinnamate

The investigation into this compound is driven by its specific structural features and potential applications. The presence of a para-ethoxy group on the benzene (B151609) ring and the trans configuration of the double bond are critical to its chemical behavior. This compound is a valuable intermediate in organic synthesis, particularly for developing UV-absorbing agents and as a component in flavoring additives.

The rationale for its study also stems from a comparative analysis with other cinnamate derivatives. For example, its UV absorption maximum (λmax) is around 310 nm, which is comparable to Ethyl 4-methoxycinnamate but different from nitro-substituted derivatives. This makes it a candidate for specific UV filtering applications. Furthermore, understanding the influence of the ethoxy group on the compound's physical and chemical properties, such as its melting point and solubility, provides valuable insights for designing new materials with tailored characteristics. The study of its synthesis, often through the esterification of p-ethoxycinnamic acid with ethanol (B145695), allows for the optimization of reaction conditions to achieve high yields and purity.

Historical Development of this compound Research

While a detailed historical timeline specifically for this compound is not extensively documented in the public domain, the research on cinnamate esters, in general, has a longer history. The foundational methods for synthesizing esters, such as Fischer esterification, were established in the late 19th and early 20th centuries. nsf.gov The Knoevenagel condensation, another key reaction for forming carbon-carbon bonds in the synthesis of cinnamic acid derivatives, dates back to 1896. umich.edu

The interest in specific cinnamate esters like this compound likely emerged as the field of organic synthesis and material science advanced, allowing for the exploration of a wider range of derivatives. The development of analytical techniques such as NMR spectroscopy has been crucial in characterizing these compounds and understanding their structural details. More recent research has focused on the biological activities of cinnamate esters, with studies exploring their potential as anti-inflammatory and antiprotozoal agents. nih.gov The synthesis of various cinnamate ester analogues for structure-activity relationship studies is an active area of contemporary research. nih.gov

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point reported to be in the range of 38-47°C. sigmaaldrich.com Its molecular formula is C13H16O3, and it has a molecular weight of approximately 220.26 g/mol . nih.gov

| Property | Value | Source |

| Molecular Formula | C13H16O3 | nih.gov |

| Molecular Weight | 220.26 g/mol | nih.gov |

| Melting Point | 38-47 °C | sigmaaldrich.com |

| UV Absorption (λmax) | ~310 nm | |

| IUPAC Name | ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate | nih.gov |

Synthesis

The primary method for synthesizing this compound is through the esterification of trans-4-ethoxycinnamic acid with ethanol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and often requires heating to reflux to drive the reaction to completion. Purification of the final product is commonly achieved through distillation and recrystallization.

An alternative high-yielding method involves the use of cesium carbonate to activate the carboxylic acid for esterification. umich.edu This method, known as the "cesium effect," can lead to high conversion rates under milder conditions. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRWZVXVZIQXFI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872860 | |

| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-69-4, 75332-46-6 | |

| Record name | Ethyl p-ethoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-ethoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of Ethyl Trans 4 Ethoxycinnamate

Established Synthesis Routes

The preparation of ethyl trans-4-ethoxycinnamate can be achieved through a variety of synthetic pathways. The choice of method often depends on factors such as desired yield, purity, scalability, and environmental considerations.

Esterification Reactions and Their Optimization

A primary and straightforward method for synthesizing this compound is the Fischer esterification of trans-4-ethoxycinnamic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by heating the mixture to reflux. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from ethanol and subsequent dehydration to yield the ester.

Optimization of this reaction often focuses on maximizing the yield and purity of the final product. Key parameters that can be adjusted include the reaction temperature, the molar ratio of the reactants, and the choice and concentration of the catalyst. rasayanjournal.co.in For instance, using a significant excess of ethanol can shift the equilibrium towards the product side, thereby increasing the conversion of the carboxylic acid. Purification is commonly achieved through distillation and recrystallization.

A related approach involves the reaction of 4-methoxycinnamic acid with iodoethane (B44018) in the presence of a base like cesium carbonate in a solvent such as dry N,N-dimethylformamide (DMF). umich.edu This method highlights the "cesium effect," where the large cesium cation is believed to enhance the nucleophilicity of the carboxylate anion, leading to efficient esterification. acs.org

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides an alternative route to cinnamic acid derivatives, which can then be esterified to the desired product. researchgate.netresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). umich.edursc.orgchegg.com

A well-known modification is the Verley-Doebner modification, which utilizes pyridine as both the solvent and catalyst, often with a co-catalyst like β-alanine. umich.eduumich.eduresearchgate.net This method allows for the direct condensation of 4-ethoxybenzaldehyde (B43997) with malonic acid to produce trans-4-ethoxycinnamic acid. researchgate.net The resulting acid can then be esterified in a subsequent step to yield this compound. brainly.com The Knoevenagel condensation is valued for its mild reaction conditions and its ability to form carbon-carbon bonds efficiently. umich.eduumich.edu The reaction mechanism proceeds through the formation of a resonance-stabilized enolate intermediate. rsc.org

Recent advancements have explored the use of heterogeneous and recyclable catalysts, such as chitosan (B1678972) and layered double hydroxides, to make the process more environmentally friendly. rsc.orgscispace.com

Wittig and Horner-Wadsworth-Emmons Reaction Pathways

The Wittig reaction and its variations are powerful tools for the synthesis of alkenes, including the α,β-unsaturated ester system present in this compound. wpmucdn.com The classical Wittig reaction involves the reaction of an aldehyde, in this case, 4-ethoxybenzaldehyde, with a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate. This reaction is known for its high stereoselectivity, typically favoring the formation of the E (trans) isomer when a stabilized ylide is used. encyclopedia.pubudel.edu The driving force of the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. udel.edu

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorane. researchgate.net This reaction also offers excellent stereoselectivity for the E-alkene. An example is the reaction of 4-methoxybenzaldehyde (B44291) with the enolate of trimethyl phosphonoacetate. wpmucdn.com The HWE reaction often provides easier purification as the phosphate (B84403) byproduct is water-soluble.

Recent research has focused on performing these reactions under more sustainable conditions, such as in aqueous media or under sonication, which can lead to increased yields and milder reaction conditions. nih.govsciepub.com

Comparative Analysis of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium (B103445) ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester |

| Reactivity of Ylide | Generally less reactive | Generally more reactive |

| Stereoselectivity | Good for (E)-alkenes with stabilized ylides | Excellent for (E)-alkenes |

Transesterification Processes

Transesterification is another viable method for the synthesis of this compound. This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, mthis compound could be converted to the corresponding ethyl ester by reacting it with an excess of ethanol under acidic or basic conditions.

This approach can be particularly useful if a different ester of 4-ethoxycinnamic acid is more readily available or cheaper than the acid itself. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the alcohol byproduct from the reaction mixture.

Enzymatic Synthesis Strategies

In recent years, enzymatic synthesis has emerged as a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly used enzymes for the esterification and transesterification of cinnamic acid and its derivatives. nih.govresearchgate.net These biocatalysts can operate under mild reaction conditions, often leading to higher purity products and avoiding the use of harsh chemicals. kopri.re.krresearchgate.net

The synthesis of ethyl cinnamate (B1238496) has been successfully achieved with high yields using immobilized lipases, such as Lipozyme TLIM, in organic solvents like isooctane. researchgate.net The efficiency of the enzymatic reaction is influenced by several factors, including the choice of solvent, water activity, reaction temperature, substrate molar ratio, and enzyme loading. researchgate.netresearchgate.net For instance, increasing the temperature can significantly increase the initial reaction rate and the final yield. researchgate.net

Enzymatic transesterification has also been demonstrated for the synthesis of other cinnamate esters, highlighting the versatility of this approach. nih.gov For example, arbutin (B1665170) cinnamate was synthesized from vinyl cinnamate and arbutin using a bacterial lipase (B570770) in acetonitrile. nih.gov

Industrial Scale Synthetic Approaches

On an industrial scale, the synthesis of this compound prioritizes cost-effectiveness, safety, efficiency, and environmental sustainability. While the fundamental chemical reactions are the same as in the laboratory, the processes are adapted for large-scale production.

Esterification of p-ethoxycinnamic acid with ethanol remains a common industrial method. To enhance efficiency and ensure consistent product quality, continuous reactors and automated systems are often employed. Process monitoring using techniques like high-performance liquid chromatography (HPLC) is crucial to maintain the purity of the final product.

A patented one-step industrial process involves the direct condensation of anisaldehyde with ethyl acetate (B1210297) in the presence of sodium ethoxide and a solvent like cyclohexane (B81311). google.com This method is advantageous as it avoids a multi-step sequence, potentially leading to higher yields (over 85%) and reduced production costs. google.com The use of flash evaporation and solvent recycling further contributes to the economic and environmental viability of this approach. The choice of solvent has been shown to be critical, with cyclohexane providing higher yields and purity compared to other solvents like toluene (B28343) or hexane.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds is increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. Traditional methods often involve catalysts and solvents that are not environmentally benign.

One greener approach involves the use of enzymatic catalysis. For instance, lipases have been successfully employed in the esterification of cinnamic acid derivatives. researchgate.netnih.gov This method offers high selectivity and operates under mild reaction conditions, reducing energy consumption. Specifically, Rhizopus oryzae lipase has been used for the synthesis of octyl methoxycinnamate, a structurally similar compound, by esterifying p-methoxycinnamic acid with 2-ethyl hexanol. nih.gov This enzymatic approach resulted in a high yield of 91.3% and was successfully scaled up. nih.gov

Another green chemistry strategy focuses on the use of less hazardous solvents or solvent-free conditions. While industrial synthesis of ethyl p-ethoxycinnamate often utilizes solvents like cyclohexane and ethyl acetate, research is exploring alternatives. google.com For example, ionic liquids are being investigated as environmentally friendly solvents for the synthesis of related cinnamate esters.

Furthermore, the principles of atom economy are being considered. The Wittig reaction, a common method for synthesizing alkenes like this compound from an aldehyde and a phosphonium ylide, can be optimized for better atom economy.

Reactivity and Mechanistic Studies

The reactivity of this compound is largely dictated by its functional groups: the ester, the alkene, and the ethoxy-substituted aromatic ring.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving cinnamate esters are influenced by various factors. For the related compound 2'-ethylhexyl-4-methoxycinnamate (EHMC), studies have shown that its photoreaction follows a second-order rate law, consistent with a [2+2]-cycloaddition reaction mechanism. nih.govresearchgate.net The rate constant of this photoreaction is dependent on the concentration of the UV absorber and the polarity of the solvent. nih.govresearchgate.net Higher concentrations of the UV absorber can lead to a decrease in the average number of photons absorbed per molecule, thus slowing the reaction rate. nih.govresearchgate.net

Thermodynamic studies on the related octyl methoxycinnamate (OMC) have investigated the relative stability of its trans and cis isomers. While the trans isomer is generally considered more stable, computational studies using post-Hartree-Fock approaches suggest that the cis and trans forms of the gas-phase OMC molecule have comparable stability. chemrxiv.org This is attributed to intramolecular dispersion interactions that stabilize the folded, more compact structure of the cis isomer. chemrxiv.org

Functional Group Transformations and Derivatization

The ester and alkene functionalities of this compound are key sites for chemical modifications.

Hydrolysis: The ester group can be readily hydrolyzed under basic conditions (saponification) to yield trans-4-ethoxycinnamic acid. This reaction typically proceeds with high yields (>90%) using sodium hydroxide (B78521) or potassium hydroxide in aqueous ethanol under reflux.

Amidation: Direct amidation of the related ethyl p-methoxycinnamate has been achieved to produce N,N-bis-(2-hydroxyethyl)-p-methoxycinnamamide. researchgate.net This transformation highlights the potential for creating a variety of amide derivatives.

Derivatization with Chloroformates: Derivatization using reagents like ethyl chloroformate is a common technique for analyzing compounds with active hydrogens, such as in amino acids. science.gov While not a direct reaction of the primary functional groups of this compound itself, this method is relevant in the broader context of modifying related structures.

Electrophilic and Nucleophilic Reaction Pathways

The electron-rich nature of the aromatic ring and the double bond, influenced by the electron-donating ethoxy group, makes this compound susceptible to electrophilic attack.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. For the related 2-ethylhexyl-4-methoxycinnamate (EHMC), reaction with hypochlorous acid (HOCl) leads to the formation of chloro-substituted derivatives via electrophilic aromatic substitution. nih.gov

Electrophilic Addition to the Alkene: The double bond is also a site for electrophilic addition. Theoretical studies based on density functional theory (DFT) have shown that the electrophilic attack of HOCl on the C=C bridge in EHMC and 4-methoxycinnamic acid (MCA) is highly favorable, even more so than chlorination of the phenyl ring. nih.gov This suggests that electrophilic addition is a probable initial step in the degradation of these compounds in the presence of HOCl. nih.gov

Nucleophilic reactions can also occur, particularly at the carbonyl carbon of the ester group.

Nucleophilic Acyl Substitution: The hydrolysis of the ester mentioned earlier is a classic example of nucleophilic acyl substitution. Similarly, transesterification reactions, where the ethyl group is replaced by a different alkyl group, proceed via this mechanism. For example, the synthesis of 2-ethylhexyl-4-methoxycinnamate from ethyl 4-methoxycinnamate and 2-ethylhexanol can be catalyzed by p-toluenesulfonic acid. niscpr.res.in

Stereochemical Control and Isomerization Studies

The stereochemistry of the double bond in cinnamate esters is critical for their properties and applications.

trans-Configuration Integrity

The synthesis of this compound is designed to favor the formation of the trans isomer, which is generally the more stable configuration. Methods like the Wittig reaction and Knoevenagel condensation are known to produce the trans isomer with high stereoselectivity. researchgate.net The trans configuration is crucial for applications such as UV absorption.

However, the trans configuration is not always stable, particularly under UV irradiation. For the related compound octyl methoxycinnamate (OMC), the trans (E) form can convert to the cis (Z) form upon exposure to light. chemrxiv.orgresearchgate.net This photoisomerization can lead to a decrease in the effectiveness of the compound as a UVB filter. researchgate.net The rate of this isomerization is influenced by the solvent environment. researchgate.net

Photoisomerization Mechanisms (e.g., trans-to-cis Photoconversion)

The photochemistry of cinnamate esters like this compound is dominated by the process of photoisomerization upon exposure to ultraviolet (UV) radiation. This reversible reaction involves the conversion of the thermodynamically more stable trans (or E) isomer to the cis (or Z) isomer. This isomerization is a key mechanism through which these molecules dissipate harmful UV energy.

Upon absorbing UV radiation, the trans-isomer is promoted to an electronically excited state. This is followed by a rapid twisting around the central carbon-carbon double bond (C=C), which serves as the primary reaction coordinate for the isomerization. chemrxiv.org The molecule then relaxes back to the electronic ground state, forming either the original trans-isomer or the newly formed cis-isomer. rsc.org This process establishes a photostationary state, where the ratio of the two isomers is dependent on several factors, including the wavelength and intensity of the incident light and the surrounding environment. researchgate.net

The conversion from the trans to the cis form can be monitored using various spectroscopic techniques. For instance, in a study on the structurally similar compound 2-ethylhexyl-4-methoxycinnamate (EHMC), the differentiation between the E and Z isomers was achieved by monitoring an infrared (IR) peak at 981 cm⁻¹. nih.gov This peak, corresponding to the C-H rocking deformation vibration of the Ph-CH=CH- group, is present only in the E (trans) configuration, and its diminishing intensity can be used to quantify the formation of the Z (cis) isomer. nih.gov

The efficiency and equilibrium of the trans-to-cis photoconversion are significantly influenced by the solvent environment. Research on EHMC demonstrated that the percentage of the cis-isomer formed after a set period of UV irradiation varies widely depending on the polarity of the solvent. researchgate.net This suggests that the stability of the transition state and the isomers themselves is affected by solvent-solute interactions.

The photoisomerization process has a direct impact on the UV-filtering efficacy of the compound, as the trans and cis isomers possess different absorption spectra. researchgate.net The conversion to the cis form typically leads to a reduction in the compound's ability to absorb UVB radiation, which can decrease its effectiveness in applications such as sunscreens. nih.govatamanchemicals.com

Research Findings on Isomerization in Different Solvents

The following table details the extent of trans-to-cis photoisomerization for the related compound 2-ethylhexyl-4-methoxycinnamate (EHMC) in various solvents after 10 minutes of irradiation, illustrating the significant role of the chemical environment in the photochemical process. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Trans 4 Ethoxycinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl trans-4-ethoxycinnamate, both ¹H and ¹³C NMR provide a detailed map of the molecular connectivity and electronic environments.

The ¹H NMR spectrum of this compound offers a wealth of information through its chemical shifts, which indicate the electronic environment of the protons, and spin-spin splitting patterns, which reveal neighboring protons.

Shielding and Deshielding Effects: Protons in an electron-rich environment are said to be "shielded" and resonate at a lower chemical shift (upfield), while protons near electron-withdrawing groups are "deshielded" and resonate at a higher chemical shift (downfield). libretexts.org In this compound, the aromatic protons are significantly deshielded due to the anisotropic magnetic field generated by the benzene (B151609) ring's π-electron system. organicchemistrydata.org The protons ortho to the ethoxy group are expected to be more shielded compared to those ortho to the acrylate group due to the electron-donating nature of the ethoxy group. The vinyl protons are also deshielded, with the proton β to the carbonyl group appearing further downfield due to conjugation with both the aromatic ring and the carbonyl group. The protons of the ethyl ester and the ethoxy substituent exhibit characteristic shifts, with the methylene (B1212753) (-CH₂-) protons being deshielded by the adjacent oxygen atoms.

Spin-Spin Splitting: The multiplicity of a proton signal is governed by the (n+1) rule, where 'n' is the number of equivalent neighboring protons. libretexts.org

Ethyl Ester Group: The -OCH₂- protons are adjacent to the three -CH₃ protons, resulting in a quartet (3+1=4). The -CH₃ protons are adjacent to the two -OCH₂- protons, leading to a triplet (2+1=3). This quartet-triplet pattern is a classic signature of an ethyl group. libretexts.org

Ethoxy Substituent: Similarly, the ethoxy group on the aromatic ring displays a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

Vinyl Protons: The two vinyl protons are on adjacent carbons. As they are non-equivalent, they split each other into a pair of doublets. The large coupling constant (J value, typically around 16.0 Hz) is characteristic of a trans configuration across the double bond. rsc.org

¹H NMR Data Table for this compound (Note: Data is based on typical values for substituted ethyl cinnamates and may vary slightly based on solvent and spectrometer frequency.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl Ester -CH₃ | ~1.33 | Triplet (t) | ~7.1 |

| Ethoxy -CH₃ | ~1.42 | Triplet (t) | ~7.0 |

| Ethoxy -OCH₂- | ~4.05 | Quartet (q) | ~7.0 |

| Ethyl Ester -OCH₂- | ~4.25 | Quartet (q) | ~7.1 |

| Vinylic H (α to C=O) | ~6.30 | Doublet (d) | ~16.0 |

| Aromatic H (ortho to ethoxy) | ~6.90 | Doublet (d) | ~8.8 |

| Aromatic H (ortho to vinyl) | ~7.48 | Doublet (d) | ~8.8 |

| Vinylic H (β to C=O) | ~7.65 | Doublet (d) | ~16.0 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shift is influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

In this compound, the carbonyl carbon of the ester group is significantly deshielded and appears far downfield (~167 ppm). The aromatic and vinylic carbons resonate in the intermediate region (~114-160 ppm). The carbon atom of the benzene ring attached to the ethoxy group is highly deshielded due to the electronegative oxygen. The aliphatic carbons of the ethyl and ethoxy groups are shielded and appear upfield (<70 ppm).

¹³C NMR Data Table for this compound (Note: Data is based on values reported for closely related structures like ethyl trans-4-methoxycinnamate and may vary slightly.) researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ethyl Ester -CH₃ | ~14.4 |

| Ethoxy -CH₃ | ~14.8 |

| Ethyl Ester -OCH₂- | ~60.3 |

| Ethoxy -OCH₂- | ~63.5 |

| Aromatic C (ortho to ethoxy) | ~114.8 |

| Vinylic C (α to C=O) | ~115.8 |

| Aromatic C (quaternary, attached to vinyl) | ~127.2 |

| Aromatic C (ortho to vinyl) | ~129.8 |

| Vinylic C (β to C=O) | ~144.5 |

| Aromatic C (quaternary, attached to ethoxy) | ~160.8 |

| Ester Carbonyl (C=O) | ~167.1 |

While ¹H and ¹³C NMR are excellent for establishing connectivity, advanced 2D NMR techniques would be employed for a deeper conformational analysis. auremn.org.br

COSY (Correlation Spectroscopy): A COSY experiment would confirm the ¹H-¹H spin-spin coupling relationships. For instance, it would show a cross-peak between the vinylic protons, confirming their proximity, and also correlate the methylene and methyl protons within both the ethyl ester and the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. For example, it would show a correlation from the vinylic proton (β to the carbonyl) to the ester carbonyl carbon, and from the aromatic protons to various carbons within the ring and the vinyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for conformational analysis as it shows correlations between protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY spectrum could help determine the preferred orientation (conformation) around the C-C single bonds, for example, by observing spatial proximity between the vinylic protons and the aromatic protons.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Weight: 220.26 g/mol ), the mass spectrum would confirm this molecular weight and show characteristic fragments.

The molecular ion peak (M⁺) would be observed at m/z 220. Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group and the ether oxygen. youtube.com

Plausible Fragmentation Pattern:

Loss of an ethoxy radical (-•OCH₂CH₃): Cleavage of the ester C-O bond would result in a stable acylium ion. (M - 45)

Loss of an ethyl radical (-•CH₂CH₃): Alpha-cleavage next to the ether oxygen of the ethoxy group. (M - 29)

Loss of ethylene (C₂H₄) via McLafferty rearrangement: If sterically possible, though less common for trans-esters.

Cleavage of the ethoxy group on the ring: Loss of an ethoxy radical from the molecular ion. (M - 45)

Table of Significant Ion Fragments for this compound (Note: Based on fragmentation patterns of analogous compounds like ethyl trans-4-methoxycinnamate.) chegg.comchegg.com

| m/z Value | Proposed Fragment Structure | Neutral Loss |

| 220 | [M]⁺ (Molecular Ion) | - |

| 192 | [M - C₂H₄]⁺ | Ethylene |

| 175 | [M - •OC₂H₅]⁺ | Ethoxy radical |

| 147 | [Fragment at 175 - CO]⁺ | Carbon monoxide |

| 133 | [M - C₅H₈O₂]⁺ | Ethyl acrylate moiety |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy measure the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is excellent for identifying functional groups. researchgate.net

The FTIR spectrum of this compound would be dominated by several key absorptions:

A strong, sharp peak for the C=O (ester carbonyl) stretch , typically found around 1710-1730 cm⁻¹. researchgate.net

Absorptions for the C=C stretches of the aromatic ring and the vinyl group, usually in the 1600-1640 cm⁻¹ region.

Strong signals for the C-O stretches of the ester and ether linkages, appearing in the 1100-1300 cm⁻¹ range.

Peaks corresponding to =C-H (aromatic and vinylic) stretches just above 3000 cm⁻¹ and -C-H (aliphatic) stretches just below 3000 cm⁻¹.

A characteristic strong peak around 980 cm⁻¹ corresponding to the out-of-plane C-H bend of the trans-disubstituted double bond.

Table of Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H Stretch | Aromatic/Vinylic (=C-H) |

| ~2980 | C-H Stretch | Aliphatic (-C-H) |

| ~1715 | C=O Stretch | Ester Carbonyl |

| ~1630 | C=C Stretch | Alkene |

| ~1605, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250, ~1170 | C-O Stretch | Ester and Ether |

| ~980 | C-H Out-of-Plane Bend | trans-Alkene |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would provide key information on the carbon skeleton:

The aromatic ring C=C stretching vibrations would be particularly strong and sharp, typically appearing around 1600 cm⁻¹.

The trans C=C double bond stretch (~1630 cm⁻¹) would also be a prominent feature due to the high polarizability of the π-bond.

Symmetric stretching modes of the ethyl and ethoxy groups would also be visible.

The use of Raman spectroscopy has been noted for the analysis of sunscreen compounds in formulations, indicating its utility in characterizing cinnamate (B1238496) derivatives. researchgate.net

Table of Expected Major Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1630 | C=C Stretch | Alkene (trans) |

| ~1605 | C=C Stretch | Aromatic Ring |

| ~1170 | C-O Stretch / Ring Breathing | Ester / Aromatic |

| ~840 | Ring Breathing Mode | p-disubstituted benzene |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a benzene ring conjugated with a propenoate system (an α,β-unsaturated ester), constitutes a chromophore that absorbs light in the ultraviolet region. This absorption corresponds to the excitation of π electrons from lower-energy bonding or non-bonding molecular orbitals to higher-energy anti-bonding orbitals (π → π* transitions).

The extended conjugation involving the aromatic ring, the carbon-carbon double bond, and the carbonyl group of the ester significantly lowers the energy required for these electronic transitions, bringing the absorption maximum (λmax) into a readily measurable range of the UV spectrum. The presence of the ethoxy group, an electron-donating group, on the para position of the benzene ring can further influence the absorption wavelength, typically causing a bathochromic (red) shift compared to the unsubstituted cinnamate ester. While specific experimental data is limited, the λmax for this compound is expected to be around 290 nm.

| Parameter | Expected Value | Associated Electronic Transition |

|---|---|---|

| λmax | ~290 nm | π → π* |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized or extracted this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a primary method for determining the purity of this compound and for its quantification in various matrices. researchgate.net A common application involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

For a compound of this nature, a typical mobile phase would consist of a mixture of acetonitrile or methanol and water. Isocratic elution (a constant mobile phase composition) can be effective, though gradient elution (where the solvent composition changes over time) may be employed for separating the target compound from impurities with a wide range of polarities. Detection is most effectively achieved using a UV detector set at the compound's λmax, leveraging the strong absorbance of the cinnamate chromophore. The retention time of the compound under specific conditions is a key identifier, and the area under the peak is proportional to its concentration, allowing for accurate quantification.

| Parameter | Typical Condition |

|---|---|

| Column | ODS (C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV Spectrophotometry (at λmax) |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive tool for confirming the identity of this compound. In GC, the compound is vaporized and travels through a column, separating from other volatile components based on boiling point and interactions with the stationary phase.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable manner. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound (molecular weight: 220.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 220. nih.gov The fragmentation pattern provides a structural fingerprint. Key fragments recorded in the NIST Mass Spectrometry Data Center include major peaks at m/z 147, 220, and 175. nih.gov These fragments likely correspond to specific cleavage patterns, such as the loss of the ethyl ester group or cleavage at other points in the molecule, which helps to confirm its structure.

| Feature | m/z Value | Designation |

|---|---|---|

| Molecular Ion | 220 | [M]+ |

| Top Peak (Base Peak) | 147 | Fragment Ion |

| 3rd Highest Peak | 175 | Fragment Ion |

Source: NIST Mass Spectrometry Data Center nih.gov

Computational Chemistry and Theoretical Studies of Ethyl Trans 4 Ethoxycinnamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For cinnamate (B1238496) derivatives, these calculations help elucidate the stability of isomers, electronic transitions, and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is often employed to determine the geometric and energetic properties of different isomers.

Studies on the analogous compound, 2-ethylhexyl-4-methoxycinnamate (EHMC), have utilized DFT to compare the stability of its trans (E) and cis (Z) isomers. researchgate.netresearchgate.net Calculations using the B3LYP density functional have consistently shown that the trans isomer is energetically more stable than the cis isomer. researchgate.netresearchgate.net This stability is largely attributed to the extended π-conjugation across the cinnamate backbone, which is maximized in the more planar trans configuration. chemrxiv.orgchemrxiv.org One study calculated an energy difference of approximately 4.7 kcal/mol (about 20 kJ/mol) in favor of the trans isomer at the B3LYP/6-311++G(d,p) level of theory. researchgate.netresearchgate.net

Table 1: Calculated Relative Stability of EHMC Isomers using DFT

| Isomer | Computational Method | Energy Difference (kcal/mol) | More Stable Isomer |

|---|---|---|---|

| cis (Z) | B3LYP/6-311++G(d,p) | +4.7 | trans |

While DFT is a powerful tool, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD, CCSD(t)), offer a higher level of accuracy, particularly for systems where electron correlation and dispersion forces are significant. chemrxiv.orgnih.gov

Interestingly, when these higher-level methods are applied to EHMC, the energetic landscape appears more complex. chemrxiv.orgchemrxiv.orgnih.gov Geometries are often optimized at the MP2 level, followed by more accurate single-point energy calculations using CCSD and CCSD(t). chemrxiv.orgnih.gov These studies have revealed that in the gas phase, the cis and trans forms of the molecule have comparable stability. chemrxiv.orgnih.govatamanchemicals.com This is because post-Hartree-Fock methods better account for the subtle intramolecular dispersion interactions that stabilize the folded, more compact structure of the cis isomer, which counteracts the loss of ideal π-conjugation. chemrxiv.orgchemrxiv.orgnih.gov DFT functionals, unless specifically corrected for dispersion, can fail to capture this subtle stabilization. chemrxiv.orgnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a molecule like Ethyl trans-4-ethoxycinnamate, with its flexible ethyl and propenyl groups, a large number of conformational isomers can exist. researchgate.net

Theoretical studies on the related EHMC molecule show that its conformational preferences are governed by a delicate balance of competing factors:

π-Electron Delocalization : A planar geometry in the cinnamate portion of the molecule is favored to maximize the stabilizing effect of π-electron delocalization between the aromatic ring and the acrylate double bonds. core.ac.uk This factor strongly favors the trans isomer. chemrxiv.org

Intramolecular Interactions : The cis isomer can adopt a folded conformation. chemrxiv.orgnih.gov This arrangement allows for stabilizing van der Waals interactions between the alkyl chain and the cinnamate backbone, which can compensate for the less favorable π-conjugation. chemrxiv.org

The large number of accessible conformers at room temperature contributes to the broad spectral patterns observed in experimental studies of these molecules. researchgate.net

Electronic Structure and Excited State Dynamics

Understanding the electronic structure and the dynamics of excited states is crucial for predicting how a molecule will interact with light. Upon absorption of UV radiation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂).

Computational studies on model cinnamate chromophores predict that the lowest excited states are of ππ* and nπ* character. acs.org

ππ States: These involve the transition of an electron from a π bonding orbital to a π antibonding orbital. The S₁ and S₂ states are typically of ππ* character and are associated with strong UV absorption. acs.org

nπ State: This involves the promotion of a non-bonding electron (from an oxygen atom's lone pair) to a π antibonding orbital. This state is often "dark" (has a weak oscillator strength) but plays a critical role in the molecule's photochemistry. researchgate.netresearchgate.net

Time-resolved spectroscopic experiments on related cinnamates, supported by calculations, show that after initial excitation to a bright ππ* state, the molecule can undergo rapid internal conversion (a non-radiative process) to a lower-lying nπ* state. acs.orgresearchgate.net The lifetime of these excited states can be on the nanosecond timescale, indicating a relatively slow decay process for an ideal photoprotective agent. acs.org

Photophysical and Photochemical Reaction Mechanisms

The primary photochemical reaction for cinnamate derivatives following UV absorption is trans → cis isomerization around the carbon-carbon double bond. atamanchemicals.comresearchgate.net This isomerization is an efficient pathway for dissipating the absorbed UV energy.

Theoretical investigations, including time-dependent DFT (TD-DFT) and higher-level methods like CASSCF, have been used to map out the relaxation pathways from the excited state back to the ground state. chemrxiv.orgresearchgate.net For EHMC and related model systems, a multi-step photodecay process has been proposed:

Excitation : The molecule absorbs a UV photon, promoting it from the S₀ ground state to the S₁ (¹ππ*) excited state.

Internal Conversion (IC) : The molecule rapidly undergoes internal conversion from the initial S₁ (¹ππ) state to a nearby ¹nπ state. researchgate.net

Intersystem Crossing (ISC) : From the ¹nπ* state, an efficient intersystem crossing to the triplet manifold occurs, populating the T₁ (³ππ*) state. researchgate.net

Isomerization and Relaxation : The T₁ state is characterized by a twisted C=C bond, facilitating the isomerization. researchgate.net The molecule then relaxes non-radiatively from the T₁ state back to the S₀ ground state, potentially in the cis configuration. researchgate.net

This proposed mechanism, summarized as S₁ (trans, ¹ππ) ⟶ ¹nπ ⟶ T₁ (³ππ*) ⟶ S₀ (cis)**, highlights the complex interplay of multiple electronic states in the photochemistry of the molecule. researchgate.net

Reactivity Indices and Molecular Orbital Analysis

Molecular orbital theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.

HOMO-LUMO Analysis : For cinnamates, the HOMO is typically located on the electron-rich methoxy (B1213986)/ethoxy-phenyl ring, while the LUMO is distributed over the propenoate group. The primary UV absorption corresponds to a HOMO → LUMO transition, which has ππ* character. acs.orgmaterialsciencejournal.org The energy gap between the HOMO and LUMO is a key determinant of the wavelength of maximum absorption (λₘₐₓ).

Molecular Electrostatic Potential (MESP) : MESP maps are calculated to visualize the charge distribution and predict reactive sites. materialsciencejournal.org The electron-rich regions (negative potential), such as those around the carbonyl and ether oxygen atoms, are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge delocalization and intramolecular interactions. researchgate.netresearchgate.net For this compound, this analysis confirms the extensive delocalization of electrons across the phenyl ring and the acrylate system, which is crucial for its stability and UV-absorbing properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and related cinnamic acid derivatives, QSAR studies have been instrumental in elucidating the structural features that govern their bioactivities, thereby guiding the design of new molecules with enhanced potency and selectivity. These studies typically involve the calculation of various molecular descriptors that encode the physicochemical, electronic, and steric properties of the molecules, followed by the development of a statistical model that correlates these descriptors with a specific biological endpoint.

Research in this area has explored the application of QSAR for various non-clinical outcomes, including cytotoxicity against cancer cell lines and the inhibition of specific enzymes. These models provide valuable insights into the mechanism of action and help in predicting the activity of novel, untested compounds.

A study on a series of ten cinnamic acid phenetyl esters investigated their cytotoxicity against human oral squamous cell carcinoma cell lines and normal oral mesenchymal cells. iiarjournals.orgnih.govresearchmap.jp The QSAR analysis aimed to identify the key molecular descriptors that influence both the cytotoxic potency and the tumor-specificity of these compounds. iiarjournals.orgnih.govresearchmap.jp The tumor specificity was defined by the ratio of the 50% cytotoxic concentration (CC50) against normal cells to that against tumor cells. nih.gov The study calculated a range of physicochemical, structural, and quantum-chemical parameters to develop the QSAR models. nih.govresearchmap.jp

The findings revealed that different sets of descriptors were correlated with cytotoxicity against normal cells versus tumor specificity. iiarjournals.org For cytotoxicity against normal oral mesenchymal cells, descriptors related to molecular symmetry (such as CIC3, CIC2, SIC3, and BIC3) and shape/electronic state (VE2_B(s)) were found to be significant. iiarjournals.orgresearchmap.jp In contrast, tumor specificity showed strong correlations with descriptors related to shape and electronic state (R7s+, H7s), size and partial charge (PEOE_VSA+1), shape and ionization potential (TDB10i), pKb (h_pKb), and shape and size (E2m). iiarjournals.orgresearchmap.jp This suggests that subtle differences in molecular structure can be exploited to design compounds with higher selectivity towards cancer cells.

The following data table summarizes the key descriptors and their correlation with the tumor specificity of the studied cinnamic acid phenetyl esters.

| Descriptor | Descriptor Type | Correlation with Tumor Specificity (r²) | p-value |

| R7s+ | Shape & Electronic State | 0.840 | 0.0002 |

| PEOE_VSA+1 | Size & Partial Charge | 0.784 | 0.0007 |

| TDB10i | Shape & Ionization Potential | 0.774 | 0.0008 |

| h_pKb | pKb | 0.729 | 0.0017 |

| E2m | Shape & Size | 0.719 | 0.0019 |

| H7s | Shape & Electronic State | 0.716 | 0.0020 |

In another comprehensive QSAR study, the antileishmanial and antitrypanosomal activities of cinnamate ester analogues were modeled. mdpi.com This research involved the calculation of a large set of 435 molecular descriptors using the Molecular Operating Environment (MOE) software. mdpi.com A contingency analysis was performed to select the most relevant descriptors for building the QSAR models. mdpi.com The study highlighted that descriptors related to molecular polarity were frequently present in the developed models, indicating the importance of this property for the observed antiparasitic activity. mdpi.com

QSAR has also been applied to understand the enzyme inhibitory potential of cinnamic acid derivatives. For instance, the inhibitory activity of various trans-cinnamic acid derivatives against α-glucosidase was investigated. nih.gov The study found that 4-methoxy-trans-cinnamic acid and its ethyl ester were potent inhibitors. nih.gov The QSAR analysis revealed that the presence and nature of substituents at the 4-position of the phenyl ring significantly influenced the inhibitory activity. nih.gov An increase in the bulkiness or chain length of the 4-alkoxy substituent, as well as the presence of electron-withdrawing groups, led to a decrease in inhibitory potency. nih.gov

Similarly, a study on the inhibition of Escherichia coli β-glucuronidase (EcGUS) by natural cinnamic acid derivatives employed QSAR alongside molecular docking to elucidate the structure-activity relationships. nih.gov The analysis indicated that a hydrogen atom at the R1 position and the presence of bulky groups at the R9 position of the cinnamic acid scaffold were crucial for potent EcGUS inhibition. nih.gov These findings are valuable for the rational design of more effective inhibitors of this enzyme. nih.gov

These examples demonstrate the power of QSAR modeling in the field of computational chemistry for understanding and predicting the biological activities of cinnamic acid derivatives, including compounds structurally related to this compound. By identifying the key molecular features that drive a particular biological response, QSAR facilitates the in silico screening and optimization of new chemical entities with desired activities.

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research specifically detailing the biological activities of the chemical compound This compound as required by the provided outline.

The majority of published studies in this area focus on a structurally similar but distinct compound, Ethyl p-methoxycinnamate (EPMC) , which is a well-documented anti-inflammatory and antimicrobial agent isolated from Kaempferia galanga. nih.govresearchgate.netmdpi.com Research has extensively detailed EPMC's mechanisms of action, including its ability to inhibit cyclooxygenase (COX) enzymes, modulate pro-inflammatory cytokines, and affect the Nuclear Factor-κB (NF-κB) pathway. nih.govmdpi.comnih.gov

However, specific data on the inhibition of COX enzymes, modulation of TNF-α or IL-6, inhibition of the NF-κB pathway, or antibacterial efficacy for This compound is not present in the available scientific literature found. While other cinnamate derivatives have been investigated for their effects on inflammatory pathways, such as Ethyl 3',4',5'-trimethoxythionocinnamate's modulation of NF-κB, this information does not pertain to the specific compound . nih.govresearchgate.net

Due to the strict requirement to focus solely on This compound and the absence of specific research data for this compound within the requested biological contexts, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined. Providing information on related compounds would violate the explicit instructions of the request.

Biological Activity Research and Mechanistic Investigations of Ethyl Trans 4 Ethoxycinnamate

Antimicrobial Activity

Antifungal Properties

There is a lack of specific studies detailing the antifungal properties of Ethyl trans-4-ethoxycinnamate against various fungal strains. While related compounds such as ethyl p-methoxycinnamate have been investigated for antifungal activity, dedicated research to establish the minimum inhibitory concentration (MIC) or spectrum of activity for this compound is not readily found in published literature.

Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis)

No specific research data was identified that evaluates the activity of this compound against Mycobacterium tuberculosis or other specific pathogenic bacteria. Studies have been conducted on other cinnamic acid esters, such as ethyl p-methoxycinnamate, which was shown to inhibit drug-resistant strains of Mycobacterium tuberculosis in vitro. nih.govthegoodscentscompany.comresearchgate.net However, these findings cannot be directly extrapolated to this compound, for which dedicated antimycobacterial studies are absent.

Mechanisms of Microbial Cell Membrane Disruption

Detailed mechanistic investigations into how this compound might disrupt microbial cell membranes have not been specifically reported. The general mechanism for some antimicrobial compounds involves interaction with the lipid bilayer, leading to increased permeability and loss of cellular integrity. nih.govrsc.org However, studies to confirm if this compound follows this or other mechanisms of action are not available.

Anticancer and Chemosensitization Properties (In vitro cellular models)

Effects on Cancer Cell Lines (e.g., MCF-7, HeLa)

Specific cytotoxic or anti-proliferative effects of this compound on cancer cell lines such as the human breast adenocarcinoma line (MCF-7) or the human cervical cancer line (HeLa) have not been detailed in the available research. A study on the biotransformation of the related compound, ethyl p-methoxycinnamate (EPMC), evaluated its cytotoxicity against MCF-7 cells, reporting an IC50 value of 360 µg/mL. semanticscholar.org Another study found that the rhizome oil of Kaempferia galanga, containing EPMC as a major component, showed IC50 values of 44.18 µL/mL in HeLa cells and 72.94 µL/mL in MCF-7 cells. researchgate.net However, data focusing solely on this compound is not present.

Table 1: Cytotoxicity Data for Related Cinnamate (B1238496) Compounds

| Compound | Cell Line | IC50 Value |

| Ethyl p-methoxycinnamate (EPMC) | MCF-7 | 360 µg/mL |

| Kaempferia galanga rhizome oil (major component EPMC) | HeLa | 44.18 µL/mL |

| Kaempferia galanga rhizome oil (major component EPMC) | MCF-7 | 72.94 µL/mL |

Note: This data is for related compounds and not for this compound.

Anti-metastasis Effects in in vitro Models

There is no available scientific literature detailing the anti-metastatic properties of this compound in in vitro models. Research on the related compound, ethyl p-methoxycinnamate (EPMC), has shown that it can inhibit metastasis in melanoma cells in vitro through wound-healing and invasion assays. nih.govnih.gov These studies provide a basis for potential investigation into other alkoxy-substituted cinnamate esters, but specific data for the ethoxy variant is currently absent.

Molecular Targets in Cancer Pathways (e.g., PI3K/Akt pathway, p38 phosphorylation)

Mechanistic studies to identify the specific molecular targets of this compound within cancer pathways are not available. Research into ethyl p-methoxycinnamate (EPMC) has indicated that it may exert its effects by targeting the p38/Akt/NFκB pathway. nih.govnih.gov Specifically, EPMC was found to act as an inhibitor of p38, which in turn inhibits the phosphorylation of Akt at serine 473, ultimately suppressing NFκB-dependent transcription in melanoma cells. nih.govnih.gov Another study on a different caffeate compound demonstrated targeting of PI3K, ERK1/2, and p38 kinases. nih.gov However, whether this compound interacts with these or other signaling molecules like those in the PI3K/Akt pathway remains to be investigated.

Induction of Apoptosis and DNA Damage Markers (e.g., p-γH2AX)

This compound, also referred to as Ethyl p-methoxycinnamate (EPMC), has been shown to induce apoptosis in various cancer cell lines. In human cholangiocarcinoma (CL-6) cells, EPMC exposure for 48 hours at its IC₂₅ and IC₅₀ concentrations led to a significant increase in both early and late apoptotic cell populations compared to untreated controls nih.gov. Specifically, the percentage of early apoptotic cells rose to a median of 12.82% and 33.83% at IC₂₅ and IC₅₀ concentrations, respectively nih.gov. Similarly, late apoptosis increased to 8.98% and 56.83% under the same conditions nih.gov. The induction of apoptosis was further supported by the activation of caspases 3/7, which occurred in a time- and concentration-dependent manner nih.gov.

Studies on human hepatocellular liver carcinoma (HepG2) cells also demonstrated the pro-apoptotic effects of EPMC. Treatment with EPMC led to the inhibition of HepG2 cell proliferation in a dose-dependent fashion by inducing apoptosis tandfonline.com. A significant increase in the subG0 cell population, indicative of apoptotic cells, was observed. Furthermore, EPMC treatment caused the translocation of phosphatidylserine (B164497) to the outer cell membrane, a hallmark of early apoptosis. In treated HepG2 cells, the percentage of early and late apoptotic cells increased to 13.5% and 3.4%, respectively, from 0.7% and 0.1% in untreated cells tandfonline.com.

In addition to inducing apoptosis, EPMC has been implicated in causing DNA damage. When used in combination with the chemotherapy agent paclitaxel (B517696) on the human melanoma cancer cell line SK-Mel 28, an increase in the expression of phosphorylated H2A histone family member X (p-γH2AX) was observed nih.govnih.gov. p-γH2AX is a well-established molecular marker for DNA double-strand breaks, indicating that EPMC can contribute to DNA damage, which can in turn trigger apoptotic pathways nih.govnih.gov.

Table 1: Effect of this compound on Apoptosis in CL-6 Cells (48h Treatment)

| Treatment | Median % Early Apoptosis (95% CI) | Median % Late Apoptosis (95% CI) |

|---|---|---|

| Control | 0.58 (0.47-0.88) | 4.49 (2.23-4.66) |

| EPMC (IC₂₅) | 12.82 (11.37-12.86) | 8.98 (8.25-9.31) |

| EPMC (IC₅₀) | 33.83 (30.78-37.04) | 56.83 (38.97-60.86) |

Data sourced from a study on cholangiocarcinoma cells nih.gov.

Anti-angiogenic Effects

This compound has demonstrated significant anti-angiogenic properties in various experimental models.

In vivo studies using zebrafish embryos have confirmed the anti-angiogenic activity of EPMC. The compound dose-dependently inhibited vessel formation in both wild-type and transgenic Tg(fli1a:EGFP)y1 zebrafish embryos acs.orgnih.govresearchgate.net. This inhibition was observed in the formation of both intersegmental blood vessels (ISVs) and subintestinal vessels plexus (SIVs) researchgate.net. The potent anti-angiogenic effects of EPMC in this model highlight its potential in modulating blood vessel development acs.orgnih.govresearchgate.net.

EPMC has been shown to directly target key processes in angiogenesis involving endothelial cells. In human umbilical vein endothelial cells (HUVECs), EPMC inhibited proliferation in a dose-dependent manner elsevier.es. Furthermore, it significantly hampered the migration of HUVECs, a crucial step in the formation of new blood vessels elsevier.esresearchgate.net.

The compound also demonstrated a strong inhibitory effect on the in vitro tube formation of HUVECs on a Matrigel substrate nih.govelsevier.esresearchgate.net. EPMC treatment led to a notable disorganization of the capillary-like structures, with a dose-dependent reduction in the width and length of the endothelial cell tube network researchgate.netnih.gov. At a concentration of 100 µg/ml, EPMC showed an 87.6% inhibition of tube formation, which increased to 98.2% at 200 µg/ml researchgate.netnih.gov.

Table 2: Inhibition of HUVEC Tube Formation by this compound

| Concentration (µg/ml) | Percent Inhibition |

|---|---|

| 100 | 87.6 |

| 200 | 98.2 |

Data reflects the dose-dependent inhibitory effect of EPMC on the formation of capillary-like structures by HUVECs researchgate.netnih.gov.

The anti-angiogenic activity of EPMC is mediated, at least in part, by its ability to modulate key angiogenic growth factors. In vivo, EPMC was found to block basic fibroblast growth factor (bFGF)-induced vessel formation in a Matrigel plug assay acs.orgnih.govresearchgate.net. A docking study suggested that EPMC may exert its anti-angiogenic effect through interaction with the tyrosine kinase receptor, which is involved in bFGF signaling unair.ac.id.

Furthermore, EPMC has been shown to reduce the levels of vascular endothelial growth factor (VEGF) in HUVECs in a dose-dependent manner researchgate.netnih.gov. Treatment with 100 µg/ml of EPMC resulted in a significant decrease in VEGF levels, which were further reduced at a concentration of 200 µg/ml researchgate.netnih.gov. This suggests that EPMC's anti-angiogenic effects are linked to the downregulation of this critical pro-angiogenic factor researchgate.netnih.gov.

Table 3: Effect of this compound on VEGF Levels in HUVECs

| Concentration (µg/ml) | VEGF Level (% of Control) |

|---|---|

| 100 | 10.8 |

| 200 | 17.1 |

Data indicates a dose-dependent reduction in VEGF levels in HUVEC lysates following EPMC treatment researchgate.net.

Other Mechanistic Biological Studies

Research into the antioxidant properties of this compound has shown some activity, although it appears to be modest. An in vitro antioxidant assay using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals was conducted to evaluate the free radical scavenging activity of EPMC upi.eduupi.edu. The results indicated that EPMC possesses some scavenging activity, but with a high IC₅₀ value of over 1000 ppm upi.eduupi.edu. In the same study, its hydrolyzed form, p-methoxycinnamic acid, demonstrated stronger scavenging activity with an IC₅₀ value of 518.58 ppm, highlighting the role of the hydroxyl group in enhancing antioxidant properties upi.eduupi.edu.

Table 4: DPPH Radical Scavenging Activity

| Compound | IC₅₀ (ppm) |

|---|---|

| This compound (EPMC) | >1000 |

| p-methoxycinnamic acid (PMCA) | 518.58 |

Data from an in vitro antioxidant assay using DPPH radicals upi.eduupi.edu.

Vasorelaxant Effects

Currently, there is no available scientific literature detailing the vasorelaxant effects of this compound.

Anti-diabetic Mechanisms

There is no available research specifically investigating the anti-diabetic mechanisms of this compound.

Anti-hypertensive Mechanisms

Specific studies on the anti-hypertensive mechanisms of this compound have not been identified in the current body of scientific research.

Antiviral Activity (e.g., Dengue Virus)

While direct studies on this compound are lacking, research on the structurally similar compound, ethyl-p-methoxycinnamate (EPMC), has demonstrated notable antiviral activity against the Dengue virus (DENV). Dengue virus infection can lead to severe and life-threatening inflammatory conditions due to a cytokine storm. nih.govresearchgate.net EPMC, a major bioactive compound isolated from Kaempferia galanga, has been shown to significantly reduce DENV-2 infection, the production of new virus particles, and the synthesis of viral proteins in liver and lung cell lines. nih.govresearchgate.net

The antiviral mechanism of EPMC appears to be targeted at the replication phase of the DENV life cycle. nih.govresearchgate.net Furthermore, EPMC has shown efficacy against all four serotypes of the Dengue virus. nih.govresearchgate.net A key aspect of its action is the reduction of DENV-2-induced inflammatory cytokines and chemokines, which is achieved through the inhibition of NF-κB activation. nih.gov This dual action of inhibiting viral replication and mitigating the inflammatory response suggests that compounds like EPMC could be promising candidates for dengue treatment. nih.govresearchgate.net

Table 1: Antiviral Activity of Ethyl-p-methoxycinnamate (EPMC) against DENV-2

| Cell Line | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| HepG2 | 22.58 | 32.40 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC₅₀ indicates a more potent compound. The Selectivity Index (SI) is a ratio that measures the window of therapeutic effect, with a higher SI indicating a more favorable safety profile. nih.govresearchgate.net

Natural Occurrence and Isolation Methodologies of Ethyl Trans 4 Ethoxycinnamate

Identification in Botanical Sources (e.g., Kaempferia galanga L. Rhizomes)

Ethyl trans-4-ethoxycinnamate is a prominent bioactive compound found in the rhizomes of Kaempferia galanga L., a plant belonging to the Zingiberaceae family, commonly known as aromatic ginger. aip.orgresearchgate.net This plant is widely cultivated in tropical and subtropical regions of Asia. aip.org The compound is a major constituent of the essential oil of the rhizomes and is considered a biomarker for this species. researchgate.net Research has confirmed its presence as one of the main components responsible for the plant's characteristic aroma and various reported biological activities. Beyond Kaempferia galanga L., Ethyl p-methoxycinnamate has also been reported in Hedychium spicatum.

Spectrophotometric and chromatographic techniques are crucial in the identification of this compound in plant extracts. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are utilized for this purpose.

Extraction and Isolation Techniques

The extraction and isolation of pure this compound from its natural botanical sources is a multi-step process involving various laboratory techniques.

Maceration and Solvent Extraction Methods

A primary and straightforward method for extracting this compound is maceration, a process of soaking the plant material in a solvent. researchgate.net This technique is particularly suitable for thermolabile compounds like this compound as it is conducted at room temperature. researchgate.net The choice of solvent is critical and significantly influences the extraction efficiency. Non-polar solvents are generally favored due to the non-polar nature of the compound.

Commonly used solvents and extraction methods include:

n-Hexane: Maceration with n-hexane has been reported as a favorable method for extracting this compound. researchgate.net

Petroleum Ether: Soxhlet extraction using petroleum ether has also been employed, demonstrating an increase in yield compared to other methods. nih.gov

Chloroform (B151607): Serial extraction has shown that the chloroform extract of Kaempferia galanga rhizomes contains a high concentration of the compound. mdpi.com

Ethanol (B145695): Percolation with ethanol is another method used for its isolation. chemoprev.org

Other extraction techniques that have been explored include soxhletation and percolation. researchgate.netresearchgate.net

Chromatographic Purification Strategies

Following the initial extraction, the crude extract contains a mixture of compounds. Therefore, purification is a necessary step to isolate this compound. Column chromatography is a widely used technique for this purpose. aip.orgresearchgate.net In this method, the crude extract is passed through a stationary phase, such as silica (B1680970) gel, and a mobile phase, a solvent or a mixture of solvents, is used to separate the components based on their differential adsorption. chemoprev.org

Recrystallization is another common method for purifying the isolated compound. aip.orgresearchgate.net This involves dissolving the crude solid in a suitable solvent at a high temperature and then allowing it to cool, which leads to the formation of pure crystals.

Yield Optimization from Natural Sources

The yield of this compound from natural sources is highly dependent on the plant variety, the extraction method, and the solvent used. Research has shown that different approaches can lead to varying yields of this valuable compound.

For instance, maceration of two different varieties of K. galanga L. rhizomes in n-hexane resulted in yields of 1.43% and 1.84%, which were reported to be higher than those obtained with other methods and more polar solvents. researchgate.net In another study, Soxhlet extraction with petroleum ether yielded 1.04% of the compound, a significant increase from the 0.026% yield obtained from a chloroform extract's sub-fraction. nih.gov Furthermore, percolation with 96% ethanol has been reported to yield 1.25% of this compound. chemoprev.org

These findings highlight that optimizing the yield requires careful selection of both the extraction technique and the solvent system, with non-polar solvents and methods like maceration and Soxhlet extraction showing promising results.

Table 1: Comparison of Extraction Methods and Yields of this compound from Kaempferia galanga L. Rhizomes

| Extraction Method | Solvent | Reported Yield (%) |

| Maceration (Variety 1) | n-Hexane | 1.43 |

| Maceration (Variety 2) | n-Hexane | 1.84 |

| Soxhlet Extraction | Petroleum Ether | 1.04 |

| Percolation | 96% Ethanol | 1.25 |

| Chloroform Extract Sub-fraction | - | 0.026 |

Advanced Applications and Material Science Research Involving Ethyl Trans 4 Ethoxycinnamate

Photostability Enhancement Strategies

No specific studies on the photostability of Ethyl trans-4-ethoxycinnamate were identified. Research on related cinnamate (B1238496) esters often investigates their tendency to undergo trans-cis isomerization upon exposure to UV radiation, which can affect their efficacy as UV filters. Strategies to enhance photostability in similar molecules have been explored, but their applicability to this compound is not documented.

Influence of Solvent Polarity on Photoreaction Kinetics

There is a lack of available data on how solvent polarity affects the photoreaction kinetics of this compound. For other cinnamates, solvent polarity has been shown to influence the rate of photoisomerization and photodegradation, but specific kinetic data and reaction mechanisms for the title compound are not present in the available literature.

Complexation with Cyclodextrins for Stability Enhancement

The use of cyclodextrins to form inclusion complexes and enhance the stability of various guest molecules is a known technique. However, no studies were found that specifically detail the complexation of this compound with cyclodextrins or the resulting impact on its stability.

Polymer and Material Science Integration

Information regarding the integration of this compound into polymers or its use in material science is not available in the reviewed sources. While related compounds have been explored for incorporation into polymer matrices for various applications, including UV-blocking films and coatings, similar research on this compound has not been published.

Role as a Chemical Intermediate in Advanced Synthesis